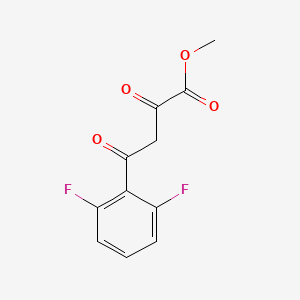

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O4/c1-17-11(16)9(15)5-8(14)10-6(12)3-2-4-7(10)13/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINDSIHKSFOEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The difluorophenyl group is believed to enhance the compound's selectivity towards cancerous cells by modulating interactions with biological targets .

- Anti-inflammatory Properties : Research has shown that derivatives of this compound can inhibit pro-inflammatory pathways. For example, studies on related compounds have demonstrated their ability to reduce cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Bioactive Molecules : this compound can be utilized in the synthesis of other biologically active compounds through various reactions such as condensation and cyclization. Its unique structure allows for the introduction of additional functional groups that can further enhance bioactivity .

- Knoevenagel Condensation : This compound is often synthesized via Knoevenagel condensation methods, where it acts as a key building block in the formation of more complex molecules used in drug development .

Material Science

Due to its unique chemical properties, this compound has potential applications in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its fluorinated structure may impart unique characteristics to polymers used in high-performance applications .

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer effects of this compound analogs demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The fluorine substitution was crucial for enhancing binding affinity to target proteins involved in cell survival .

Case Study 2: Anti-inflammatory Mechanism Investigation

In another investigation focusing on anti-inflammatory properties, derivatives of this compound were tested for their ability to inhibit NF-kB signaling pathways in macrophages. Results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This study highlights the potential for developing new therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the dioxobutanoate moiety can form hydrogen bonds with active site residues. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among similar compounds include:

- Halogen positioning (2,4- vs. 2,6-difluorophenyl substituents)

- Functional groups (ester vs. acid, presence of hydroxyl or chlorine substituents)

- Backbone modifications (single vs. dual carbonyl groups, conjugated double bonds).

Table 1: Key Compounds for Comparison

Physicochemical and Reactivity Differences

Substituent Position Effects: 2,6-Difluorophenyl vs. 2,4-Difluorophenyl: The 2,6-substitution pattern creates a sterically hindered aromatic ring, reducing rotational freedom compared to 2,4-substituted analogs. This may impact crystallinity and solubility . Fluorine vs.

Functional Group Influence: Ester vs. Acid: Methyl/ethyl esters (e.g., Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate) exhibit higher lipophilicity than carboxylic acids (e.g., 4-(2,6-difluorophenyl)-4-oxobutanoic acid), favoring membrane permeability in bioactive compounds . Dual Carbonyl Groups: The 2,4-dioxobutanoate moiety in the target compound enables keto-enol tautomerism, enhancing its reactivity in condensation reactions compared to single-carbonyl analogs .

Biological Activity

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a dioxobutanoate backbone with a difluorophenyl substituent. Its structural characteristics contribute to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available precursors such as 2,6-difluorobenzaldehyde and diethyl oxalate.

- Reaction Conditions : The reaction is often catalyzed by a Lewis acid in an organic solvent under reflux conditions.

- Purification : The final product is purified using techniques such as column chromatography to yield the desired compound with high purity.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Receptor Binding : Preliminary studies suggest potential binding affinity to various receptors including cannabinoid receptors, which may implicate its role in pain management and anti-inflammatory effects.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The compound decreased levels of pro-inflammatory cytokines and inhibited the activity of COX enzymes .

- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. A notable study reported that it effectively reduced tumor growth in xenograft models .

- Structure-Activity Relationship (SAR) : Research has explored the SAR of this compound by modifying the difluorophenyl group. Variations led to changes in biological activity, suggesting that the position and nature of substituents significantly influence its efficacy .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via ketone oxidation or esterification of the corresponding carboxylic acid precursor. For example, fluorophenyl-substituted intermediates (e.g., 4-(2,4-difluorophenyl)-4-oxobutanoic acid ) can be esterified using methanol under acidic conditions. Optimize reaction parameters (e.g., temperature, catalyst) by monitoring yields via HPLC or LC-MS . Fluorine’s electron-withdrawing effects may necessitate controlled reaction times to avoid over-oxidation, as seen in Jones reagent-based oxidations of similar ketones .

Q. How do researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze , , and NMR to confirm substituent positions and ester/ketone functionality. Compare with analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- FT-IR : Confirm carbonyl (C=O) stretches (~1700–1750 cm) for ester and ketone groups.

Q. How does fluorine substitution at the 2,6-positions influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine atoms increase electronegativity, enhancing metabolic stability and lipophilicity. Compare logP values and solubility profiles with non-fluorinated analogs (e.g., 4-phenyl-2,4-dioxobutanoates) using chromatographic methods (e.g., reversed-phase HPLC) . Computational tools (e.g., DFT) can predict electronic effects on reactivity and stability .

Advanced Research Questions

Q. What analytical strategies are effective for impurity profiling of this compound?

- Methodological Answer : Use pharmacopeial reference standards (e.g., EP/ICH guidelines) and hyphenated techniques:

Q. How can this compound serve as a pharmaceutical intermediate, and what functionalization strategies are viable?

- Methodological Answer : The ketone and ester groups allow derivatization into bioactive molecules. For example:

Q. What mechanistic insights guide the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Study reaction kinetics using computational modeling (e.g., DFT) and experimental probes (e.g., isotopic labeling). The electron-deficient difluorophenyl ring directs electrophilic attacks to para positions, as observed in fluorophenyl ketone derivatives . Monitor intermediates via in-situ IR or -NMR .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.